molecular formula C15H11F2N3O3 B2647160 7-(Difluoromethyl)-5-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid CAS No. 492434-20-5

7-(Difluoromethyl)-5-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid

Cat. No. B2647160
CAS RN: 492434-20-5
M. Wt: 319.268
InChI Key: QRXKEAHHMMHRBP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-(Difluoromethyl)-5-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid is a useful research compound. Its molecular formula is C15H11F2N3O3 and its molecular weight is 319.268. The purity is usually 95%.
BenchChem offers high-quality 7-(Difluoromethyl)-5-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-(Difluoromethyl)-5-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Characterization

The research applications of this compound extend primarily into the realm of organic synthesis and medicinal chemistry. For instance, the regioselective synthesis of pyrazolo[1,5-a]pyrimidine derivatives has been explored through various synthetic routes. In one study, researchers developed a method for synthesizing 7-substituted pyrazolo[1,5-a]pyrimidine-3-carboxamides, demonstrating the versatility of this scaffold in organic synthesis (Drev et al., 2014). This work showcases the compound's utility as a building block for further chemical transformations.

Antitumor and Anticancer Activities

The compound and its derivatives have shown promising antitumor and anticancer activities. Several studies have synthesized new derivatives of pyrazolo[1,5-a]pyrimidine and assessed their cytotoxicity against various cancer cell lines. For example, Hassan et al. (2014) synthesized 5-aminopyrazole and pyrazolo[1,5-a]pyrimidine derivatives and screened them for in vitro cytotoxic activity, indicating potential for cancer therapy (Hassan, Hafez, & Osman, 2014). Another study further elaborated on the synthesis and cytotoxic activity of novel pyrazolo[1,5-a]pyrimidines and related Schiff bases against human cancer cell lines, providing insights into the structure-activity relationship (SAR) (Hassan, Hafez, Osman, & Ali, 2015).

Anti-inflammatory and Anti-cancer Properties

Further research into pyrazolo[1,5-a]pyrimidine analogs revealed their anti-inflammatory and anti-cancer properties. A study detailed the synthesis of novel derivatives under environmentally benign conditions, highlighting their promising anti-inflammatory and anti-cancer activities (Kaping et al., 2016). This indicates the compound's potential as a lead for the development of new therapeutic agents.

Antagonist Activities

Derivatives of pyrazolo[1,5-a]pyrimidine have also been explored for their receptor antagonist activities. Squarcialupi et al. (2016) refined the structure of pyrazolo[4,3-d]pyrimidine derivatives to obtain potent and selective antagonists for the human A3 adenosine receptor, showcasing the application of this chemical framework in designing receptor-specific drugs (Squarcialupi et al., 2016).

properties

IUPAC Name

7-(difluoromethyl)-5-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11F2N3O3/c1-23-9-4-2-8(3-5-9)11-6-12(13(16)17)20-14(19-11)10(7-18-20)15(21)22/h2-7,13H,1H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRXKEAHHMMHRBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NC3=C(C=NN3C(=C2)C(F)F)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11F2N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-(Difluoromethyl)-5-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid

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